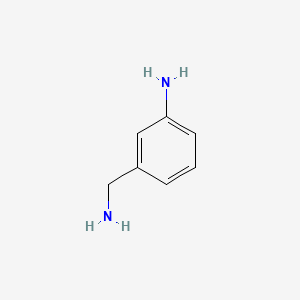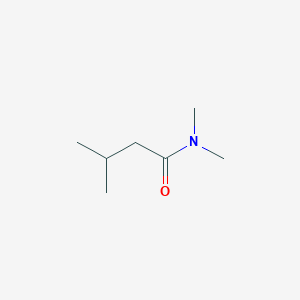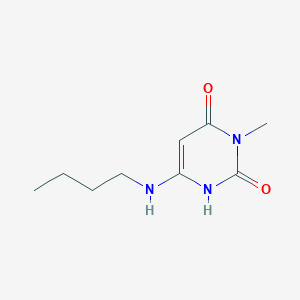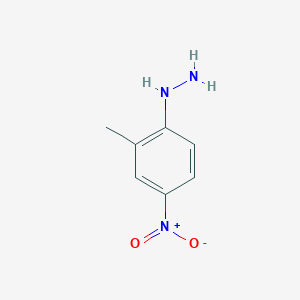
1-Propyl-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
1-Propyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 .
Synthesis Analysis
The synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde involves a two-step method using N-protected 4-pyrazolilmagnesium bromide as a key intermediate . This method is simple and convenient, and it does not require laborious procedures for purification or isolation of the target compound .Molecular Structure Analysis
The molecular structure of 1-Propyl-1H-pyrazole-4-carbaldehyde is represented by the InChI code: 1S/C7H10N2O/c1-2-3-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3 .Chemical Reactions Analysis
Pyrazole derivatives, including 1-Propyl-1H-pyrazole-4-carbaldehyde, exhibit a wide range of chemical reactions . They are one of the most studied groups of compounds among the azole family .Physical And Chemical Properties Analysis
1-Propyl-1H-pyrazole-4-carbaldehyde is a liquid at room temperature . and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
- Field: Organic Chemistry
- Application: 1-Propyl-1H-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of pyrazole derivatives . Pyrazoles are popular in various fields of science due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Method: The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results: The synthesis of pyrazole derivatives leads to the production of bioactive chemicals and reactions in various media .
- Field: Medicinal Chemistry
- Application: Derivatives of 1-Propyl-1H-pyrazole-4-carbaldehyde have been synthesized for their antifungal activity .
- Method: The specific methods of synthesis and application are not detailed in the source .
- Results: The results or outcomes of the antifungal activity are not provided in the source .
- Field: Medicinal Chemistry
- Application: Derivatives of 1-Propyl-1H-pyrazole-4-carbaldehyde have been synthesized for their antibacterial activity .
- Method: The specific methods of synthesis and application are not detailed in the source .
- Results: The antibacterial evaluation was carried out against selected bacterial strains: Staphylococcus aureus MTCC-7433, Bacillus subtilis MTCC-441, Pseudomonas aeruginosa MTCC-424 and Klebsiella pneumoniae MTCC-139 .
Synthesis of Pyrazole Derivatives
Antifungal Activity
Antibacterial Activity
Safety And Hazards
Eigenschaften
IUPAC Name |
1-propylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOOENCTKLBWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405678 | |
| Record name | 1-Propyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
473249-36-4 | |
| Record name | 1-Propyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



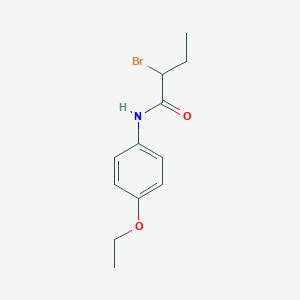
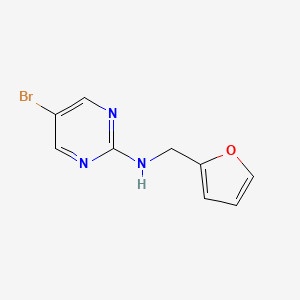

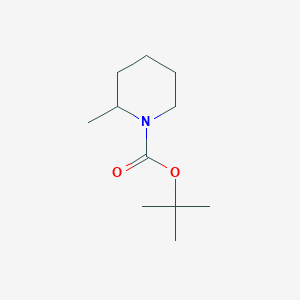
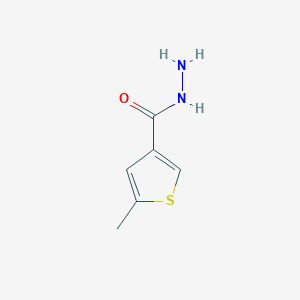
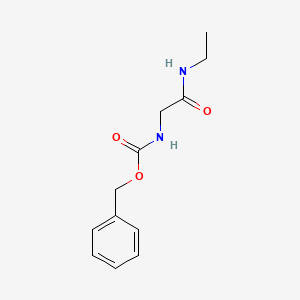
![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)
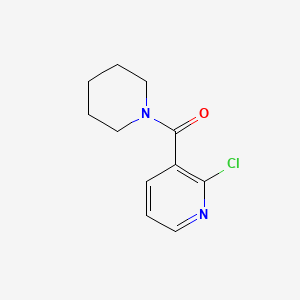

![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)
